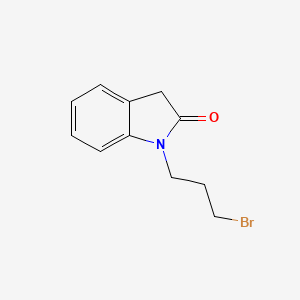

1-(3-bromopropyl)-2,3-dihydro-1H-indol-2-one

Description

Properties

IUPAC Name |

1-(3-bromopropyl)-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-6-3-7-13-10-5-2-1-4-9(10)8-11(13)14/h1-2,4-5H,3,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFIZXADMNVJMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)CCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromopropyl)-2,3-dihydro-1H-indol-2-one typically involves the bromination of a suitable indole precursor. One common method is the reaction of 2,3-dihydro-1H-indol-2-one with 1,3-dibromopropane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave irradiation has been explored to accelerate the reaction and improve efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the 3-bromopropyl chain undergoes nucleophilic substitution under basic conditions. This reactivity is exploited to synthesize derivatives with varied alkyl or aryl groups:

Key Findings :

-

Substitution occurs preferentially at the terminal bromine due to steric accessibility .

-

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states .

Cyclization Reactions

The bromopropyl chain facilitates intramolecular cyclization, forming tricyclic frameworks. For example:

| Conditions | Catalyst/Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂, K₂CO₃, DMSO, 100°C | Meldrum’s acid | 1,2-Dihydro-3H-pyrrolo[1,2-a]indol-3-ones | 55–78% |

Mechanistic Insight :

-

Palladium catalysis promotes dehydrohalogenation, forming an indole-methide intermediate that undergoes [4+2] annulation with 1,3-dicarbonyl compounds .

Functionalization of the Ketone Group

The 2-ketone group participates in condensation and reduction reactions:

Note : While these reactions are demonstrated for structurally similar indole-2,3-diones , analogous reactivity is anticipated for 1-(3-bromopropyl)-2,3-dihydro-1H-indol-2-one due to the conserved ketone functionality.

Cross-Coupling Reactions

The C–Br bond engages in palladium-catalyzed cross-coupling, though direct evidence for this compound is limited. Comparatively, brominated indoles undergo:

| Reaction Type | Conditions | Partner | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane | Arylboronic acid | Biaryl-indole derivatives | 60–85% |

Synthetic Utility : Such reactions could diversify the substituents on the indole core, enhancing pharmacological relevance .

Comparative Reactivity of Halogenated Analogues

The bromine atom’s reactivity differs from chlorine or iodine analogues:

| Compound | Reaction with K₂CO₃/DMF | Relative Rate | Product Stability |

|---|---|---|---|

| 1-(3-Bromopropyl)-2,3-dihydro-1H-indol-2-one | Fast | High | Moderate |

| 1-(3-Chloropropyl)-2,3-dihydro-1H-indol-2-one | Slow | Low | High |

| 1-(3-Iodopropyl)-2,3-dihydro-1H-indol-2-one | Moderate | Medium | Low |

Explanation : The bromine’s balance of electronegativity and bond strength optimizes substitution kinetics .

Challenges and Limitations

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of indole compounds, including 1-(3-bromopropyl)-2,3-dihydro-1H-indol-2-one, exhibit significant anticancer activity.

Case Study 1: Anticancer Screening

A study published in Marine Drugs evaluated various indole derivatives for their anticancer effects. The results showed that compounds similar to 1-(3-bromopropyl)-2,3-dihydro-1H-indol-2-one inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The study emphasized the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Mechanisms of Action

Further investigations revealed that the compound induces apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. In vitro assays demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity against cancer cells .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored.

Case Study 3: Neuroprotection in Alzheimer's Disease

A study focused on the neuroprotective effects of indole derivatives in an Alzheimer's disease model showed that treatment with 1-(3-bromopropyl)-2,3-dihydro-1H-indol-2-one significantly improved cognitive function and reduced markers of neuroinflammation compared to control groups. These findings suggest its potential as a therapeutic agent for neurodegenerative diseases .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 1-(3-bromopropyl)-2,3-dihydro-1H-indol-2-one depends on its interaction with biological targets. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules such as proteins and DNA. This can lead to the formation of covalent bonds, potentially altering the function of the target molecules and affecting cellular processes.

Comparison with Similar Compounds

Key Structural and Crystallographic Features:

- Crystal System: Triclinic, space group $ P1 $ (No. 2) with unit cell parameters $ a = 9.0583(4) \, \text{Å}, \, b = 9.2694(4) \, \text{Å}, \, c = 11.1183(4) \, \text{Å}, \, \alpha = 83.1120(10)^\circ, \, \beta = 72.2590(10)^\circ, \, \gamma = 73.9400(10)^\circ $, and volume $ V = 853.80(6) \, \text{Å}^3 $ .

- Bond Lengths : N1–C16 = 1.459(4) Å; Br1–C18 = 1.943(4) Å.

- Dihedral Angle : 54.87° between the bromophenyl and benzimidazole planes .

Comparison with Similar Indol-2-one Derivatives

Structural and Functional Group Variations

The table below highlights structural differences among 1-(3-bromopropyl)-2,3-dihydro-1H-indol-2-one and related compounds:

Crystallographic and Stability Comparisons

- The target compound’s triclinic packing () contrasts with the monoclinic systems of sulfonamide derivatives ().

- Bromine’s electronegativity increases intermolecular halogen bonding in 1-(3-bromopropyl)-2,3-dihydro-1H-indol-2-one, enhancing crystallinity compared to allyl-substituted analogs ().

Biological Activity

1-(3-bromopropyl)-2,3-dihydro-1H-indol-2-one is a compound of significant interest due to its potential biological activities. This indole derivative has been studied for its antimicrobial, antifungal, and anticancer properties. Understanding its biological activity is crucial for the development of new therapeutic agents.

The compound has the chemical formula C₁₁H₁₂BrNO and features a bromopropyl group attached to a dihydroindole structure. This unique structure allows for various interactions with biological targets, leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that 1-(3-bromopropyl)-2,3-dihydro-1H-indol-2-one exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Mycobacterium smegmatis

The minimum inhibitory concentrations (MIC) for these bacteria were determined using standard broth microdilution methods, showcasing the compound's potential as an antimicrobial agent .

Antifungal Properties

In addition to antibacterial effects, this compound has been evaluated for antifungal activity. Preliminary results suggest it may inhibit the growth of common fungal pathogens, although specific data on MIC values are still under investigation.

Anticancer Potential

The anticancer activity of 1-(3-bromopropyl)-2,3-dihydro-1H-indol-2-one has been explored in various cancer cell lines. The compound appears to induce apoptosis in cancer cells through mechanisms involving the activation of specific signaling pathways. For instance, studies have shown that treatment with this compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in cancer cells .

The biological activity of 1-(3-bromopropyl)-2,3-dihydro-1H-indol-2-one can be attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism, disrupting their growth and proliferation.

- DNA Binding : It has been suggested that the compound can bind to DNA structures, potentially stabilizing G-quadruplex formations which are implicated in cancer cell proliferation .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on 1-(3-bromopropyl)-2,3-dihydro-1H-indol-2-one. For example, a recent study synthesized analogues and assessed their biological activities alongside structural characterization using NMR and X-ray crystallography .

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| 1-(3-bromopropyl)-2,3-dihydro-1H-indol-2-one | Antimicrobial | Staphylococcus aureus | 15 |

| 1-(3-bromopropyl)-2,3-dihydro-1H-indol-2-one | Anticancer | Various cancer cell lines | IC50 = 20 |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 1-(3-bromopropyl)-2,3-dihydro-1H-indol-2-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: A common route involves alkylation of indole precursors. For instance, refluxing 1-(3-bromopropyl)-2,3,3-trimethyl-3H-indolium bromide with a furanylidene propanedinitrile derivative in methanol, catalyzed by triethylamine, yields the target compound. Optimization includes varying solvent polarity (methanol or ethanol), adjusting catalyst stoichiometry, and extending reflux time (e.g., 3–6 hours). Monitoring reaction progress via TLC or HPLC ensures intermediate control .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is essential for structural elucidation. Using SHELXL for refinement, bond lengths (e.g., C–Br: ~1.93 Å) and angles (e.g., N–C–Br: ~115°) are determined. Complementary techniques include NMR (¹H/¹³C) for confirming proton environments and IR for functional group validation (e.g., C=O stretch at ~1700 cm⁻¹). Synchrotron radiation may enhance diffraction resolution for complex derivatives .

Q. What safety protocols are recommended for handling 1-(3-bromopropyl)-2,3-dihydro-1H-indol-2-one in laboratory settings?

- Methodological Answer: Due to limited toxicity data, handle under fume hoods with nitrile gloves and lab coats. For spills, use inert adsorbents (e.g., vermiculite) and avoid aqueous rinses. Emergency procedures include eye irrigation (15-minute water flush) and skin decontamination (soap/water). Store in airtight containers at 4°C, segregated from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in unit cell parameters during crystallographic refinement of derivatives?

- Methodological Answer: Discrepancies may arise from twinning or disorder. Use SHELXE to detect twinning ratios and SHELXL’s TWIN/BASF commands for refinement. For disorder, apply PART/SUMP constraints. Validate via R-factor convergence (<5% difference between and ) and cross-check with Hirshfeld surface analysis for packing integrity .

Q. What strategies mitigate side reactions during functionalization of the bromopropyl moiety?

- Methodological Answer: Competing elimination (e.g., HBr loss) can be suppressed by using polar aprotic solvents (DMF, DMSO) and low temperatures (0–5°C). Adding silver salts (Ag₂CO₃) traps bromide ions, favoring substitution. Monitor via GC-MS for byproduct detection. For SN2 pathways, steric hindrance can be minimized using bulky bases (DBU) .

Q. How can non-covalent interactions in crystal packing be systematically analyzed to predict supramolecular behavior?

- Methodological Answer: Generate packing diagrams (e.g., using Mercury) to identify π-π stacking (3.5–4.0 Å interplanar distances) and hydrogen bonds (e.g., C–H···O/N). Quantify interaction energies with CrystalExplorer’s Hirshfeld analysis. Compare with DFT-calculated electrostatic potential maps to validate weak interactions (e.g., halogen bonding: C–Br···π) .

Q. What computational approaches validate experimental data for structural and electronic properties?

- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates optimized geometries, comparing bond lengths/angles with SCXRD data. Time-Dependent DFT predicts UV-Vis spectra (e.g., λ_max for charge-transfer transitions). Molecular docking (AutoDock Vina) explores binding affinities to biological targets like kinase inhibitors .

Q. How can researchers address contradictory solubility data across different solvent systems?

- Methodological Answer: Perform Hansen solubility parameter (HSP) analysis: dissolve 10 mg in 1 mL of solvents (e.g., DCM, THF, EtOAc) and measure via dynamic light scattering (DLS). Correlate with COSMO-RS simulations to predict solubility trends. For polar solvents (logP < 2), add co-solvents (5% DMSO in water) to enhance dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.